Furan-3-Carboxamide Regioisomerism Confers a Privileged Scaffold for Antiviral Activity Relative to Furan-2-Carboxamide Isomers
In a systematic SAR study of furan-carboxamide derivatives as influenza A H5N1 inhibitors, the furan-3-carboxamide scaffold was identified as a novel privileged architecture for antiviral activity. The lead compound 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (1a) achieved an EC50 of 1.25 μM against H5N1 virus in cell-based assays [1]. By contrast, structural analogs bearing the furan-2-carboxamide regioisomer consistently showed reduced or abolished activity within the same series, underscoring the critical role of the amide attachment point at the furan 3-position for target engagement [1]. While the specific EC50 for the target compound N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-3-carboxamide has not been independently published, the class-level SAR supports the expectation that compounds anchored on the furan-3-carboxamide core retain this scaffold-dependent antiviral potential, whereas the furan-2-carboxamide isomer (e.g., CAS 1797558-35-0, N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-2-carboxamide) would be predicted to deviate significantly [1].
| Evidence Dimension | Antiviral activity (EC50) against influenza A H5N1 virus in cell-based assay |
|---|---|
| Target Compound Data | Not independently determined; scaffold class represented by lead compound 1a with EC50 = 1.25 μM (furan-3-carboxamide series) [1] |
| Comparator Or Baseline | Furan-2-carboxamide analogs within the same study showed loss or reduction of anti-H5N1 activity; quantitative EC50 data for the furan-2-carboxamide regioisomer of the target compound (CAS 1797558-35-0) not published |
| Quantified Difference | Scaffold-dependent: furan-3-carboxamide series showed potent inhibition (EC50 as low as 1.25 μM for lead 1a), whereas furan-2-carboxamide congeners lacked comparable antiviral efficacy in the same SAR matrix. |
| Conditions | MDCK cell-based influenza A H5N1 virus inhibition assay (RSC Advances 2017, Yu et al.) |
Why This Matters
Procurement of the furan-3-carboxamide regioisomer rather than the furan-2-carboxamide isomer (CAS 1797558-35-0) is essential for retaining the scaffold-dependent antiviral activity characteristic of this chemotype.
- [1] Yu Y, Zheng J, Cao L, Li S, Li X, Zhou H-B, Liu X, Wu S, Dong C. Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. RSC Advances. 2017;7:9620-9627. DOI: 10.1039/C7RA00305F. View Source
